molecular formula C16H16N2O3 B4021787 N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide

N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide

Cat. No. B4021787
M. Wt: 284.31 g/mol
InChI Key: AAJGKGDWONPLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of nitrophenylbenzamide derivatives typically involves multi-step organic reactions. For instance, a series of 4-nitro-N-phenylbenzamides was synthesized and evaluated for anticonvulsant properties, showcasing the methodological basis for synthesizing nitrophenylbenzamide compounds (Bailleux et al., 1995). The synthesis often requires specific reactants, catalysts, and conditions to achieve the desired nitro substitution and amide formation.

Molecular Structure Analysis

The molecular structure of nitrophenylbenzamide derivatives has been characterized using various spectroscopic and crystallographic techniques. For example, the crystal structure, spectroscopic properties, and DFT calculations of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide were investigated to understand the structure-property relationship and antitumor activity (He et al., 2014). These studies highlight the importance of nitro and amide groups in determining the molecular geometry and electronic structure of the compounds.

Chemical Reactions and Properties

Nitrophenylbenzamides undergo various chemical reactions due to the reactive nitro group and the amide linkage. The reductive chemistry of nitrobenzamide derivatives, such as the conversion of nitro groups to amino groups under certain conditions, has been explored for developing novel cytotoxins and imaging agents (Palmer et al., 1995). These reactions are crucial for the functionalization and application of these compounds in medicinal chemistry.

Physical Properties Analysis

The physical properties of nitrophenylbenzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The study of isomeric N-(iodophenyl)nitrobenzamides, for example, revealed different three-dimensional framework structures based on hydrogen bonding and π-π interactions, showcasing the diversity of physical properties within this class of compounds (Wardell et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of nitrophenylbenzamide derivatives are critical for their potential applications. The nitro group is a key functional group that imparts significant chemical reactivity, enabling these compounds to participate in various chemical reactions. The synthesis and evaluation of N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine as a serotonin transporter imaging agent exemplify the application of nitrophenylbenzamide chemistry in developing biologically active molecules (Shiue et al., 2003).

Scientific Research Applications

Anticonvulsant Activity

One notable application of derivatives similar to N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide is in the exploration of anticonvulsant properties. A study by Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides, closely related to the compound , and evaluated them for anticonvulsant activity. These compounds were tested in mice for their efficiency in the maximal electroshock-induced seizure (MES) test, revealing significant anticonvulsant properties for specific derivatives, highlighting the potential of such compounds in developing new anticonvulsant drugs (Bailleux et al., 1995).

Synthetic Applications

Another realm of application is in the synthesis of complex organic compounds. For instance, Chen Yi-fen et al. (2010) described the use of 3-methyl-2-nitrobenzoic acid, a compound structurally related to N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide, as a starting material in the synthesis of chlorantraniliprole, a potent insecticide. This process demonstrates the utility of nitrophenyl benzamide derivatives in synthesizing agriculturally relevant chemicals, showcasing the broader applicability of such compounds in chemical synthesis (Chen Yi-fen et al., 2010).

Structural and Computational Studies

The compound has also been the focus of structural and computational studies. Murthy et al. (2018) conducted a comprehensive study on a newly synthesized sulfonamide molecule derived from a similar nitrophenyl compound, involving spectroscopic tools and computational analysis. This research provides insights into the molecular structure, electronic properties, and potential applications of such molecules in various fields, including materials science and molecular biology (Murthy et al., 2018).

Molecular Complexation and Crystal Engineering

Furthermore, N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide and its derivatives can be used in crystal engineering and the design of new materials. Saha et al. (2005) explored molecular tapes mediated via hydrogen bonds and halogen bonds, indicating the potential of nitrophenyl benzamide compounds in the development of noncentrosymmetric structures for applications in nonlinear optics and other areas of materials science (Saha et al., 2005).

properties

IUPAC Name

N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-8-12(3)15(14(9-10)18(20)21)17-16(19)13-7-5-4-6-11(13)2/h4-9H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJGKGDWONPLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethyl-6-nitrophenyl)-2-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.